20,29-Epoxy-3-oxolupan-30,21alpha-olide
Description
20,29-Epoxy-3-oxolupan-30,21alpha-olide (referred to hereafter as Compound 2) is a triterpenoid lactone belonging to the lupane class. It was first isolated from the stem bark of Kokoona ochracea alongside its structural analogs, ochraceolides A and C . The compound features a unique 20,29-epoxy group and a 3-oxo substituent on the lupane skeleton, with lactone rings spanning C-30 and C-21α (Figure 1). Its molecular formula is C₃₀H₄₄O₆, as determined via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Biological Activity: Compound 2 demonstrated weak cytotoxic activity against murine leukemia P-388 cells (ED₅₀ = 7.8 µg/mL) and human oral epidermoid carcinoma KB-3 cells (ED₅₀ = 5.2 µg/mL) but showed negligible effects on other human cancer cell lines (ED₅₀ >20 µg/mL) . This contrasts sharply with its analogs, ochraceolides A and C, which exhibit stronger cytotoxicity (see Table 1).
Properties
CAS No. |
138913-62-9 |
|---|---|
Molecular Formula |
C30H44O4 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(1R,2R,5R,10R,11R,14R,15S,16S,22S)-1,2,6,6,10,22-hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione |
InChI |
InChI=1S/C30H44O4/c1-25(2)19-9-12-29(6)20(27(19,4)11-10-21(25)31)8-7-17-22-23-18(34-24(32)30(23)16-33-30)15-26(22,3)13-14-28(17,29)5/h17-20,22-23H,7-16H2,1-6H3/t17-,18?,19+,20-,22+,23-,26+,27+,28-,29-,30?/m1/s1 |
InChI Key |
BSKDFVKLMLKTPZ-UCWNXWIKSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C67CO7)C)C)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@H]([C@H]1[C@H]4C(C2)OC(=O)C45CO5)CC[C@H]6[C@]3(CC[C@@H]7[C@@]6(CCC(=O)C7(C)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C6C(C5)OC(=O)C67CO7)C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
20,29-epoxy-3-oxolupan-30,21alpha-olide ochraceolide B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The biological activity of lupane lactones is highly sensitive to substituent positions and functional groups. Below is a comparative analysis of Compound 2 with its closest analogs:
Table 1: Key Structural Features and Cytotoxic Activity of Lupane Lactones
Key Observations:
Epoxy Group Position: Compound 2’s 20,29-epoxy group reduces cytotoxicity compared to ochraceolide A (Δ²⁰(²⁹) double bond). The epoxy moiety likely restricts conformational flexibility, impairing interactions with cellular targets . In contrast, 6,7-epoxy-3,5,20-trihydroxy-1-oxowitha-24-enolide (a withanolide) features an epoxy group at C-6/C-7 and a δ-lactone, which may confer distinct bioactivity, though data are lacking .
Oxo Group Modifications :
Pharmacological Implications
- Structure-Activity Relationship (SAR): The presence of a Δ²⁰(²⁹) double bond (ochraceolide A) correlates with higher cytotoxicity than epoxy or dioxo modifications. This aligns with studies showing that planar, unsaturated triterpenoids better intercalate into lipid bilayers or enzyme active sites .
- Epoxy vs. Lactone Stability : The 20,29-epoxy group in Compound 2 may confer metabolic stability compared to lactone-ring-containing analogs, though this requires further pharmacokinetic validation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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